molecular formula C21H24N4O4 B1228917 2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide

2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide

Cat. No. B1228917
M. Wt: 396.4 g/mol
InChI Key: QBDMSRDFZMFARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide is a furopyrrole.

Scientific Research Applications

Alkaloid Derivatives from Actinomycete

The compound has been investigated as part of a study on alkaloids derived from the mangrove-derived actinomycete Jishengella endophytica. This research explored new alkaloids with potential antiviral activities, particularly against the influenza A virus subtype H1N1 (Wang et al., 2014).

Photoinduced Oxidative Annulation

A study on the photoinduced direct oxidative annulation of related furan and thiophene compounds was conducted, leading to the creation of highly functionalized polyheterocyclic compounds. This process demonstrated a novel method for synthesizing complex molecular structures without the need for transition metals and oxidants (Zhang et al., 2017).

Synthesis of Furan-Fused Heterocycles

Research has been conducted on the synthesis of novel furan-fused heterocycles, including derivatives of the compound . These studies highlight the versatility and potential applications of such compounds in creating new molecular structures for various scientific purposes (Ergun et al., 2014).

Antibacterial Activity of Triazine Derivatives

Another study explored the synthesis of Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones and their antibacterial activities. This highlights the compound's potential use in developing new antibacterial agents (Zemanov et al., 2017).

Synthesis of Pyrrolo-Triazines for Cancer Research

The synthesis of Pyrrolo[2,1-c][1,2,4]triazines from 2-diazopyrroles, including similar compounds, has been investigated. Some of these compounds have shown inhibitory effects in the growth of a wide range of cancer cell lines, suggesting their potential use in cancer research (Diana et al., 2002).

properties

Product Name

2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-(12-ethyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[4-(furan-2-yl)butan-2-yl]propanamide

InChI

InChI=1S/C21H24N4O4/c1-4-19-23-25(21(27)17-12-18-16(24(17)19)9-11-29-18)14(3)20(26)22-13(2)7-8-15-6-5-10-28-15/h5-6,9-14H,4,7-8H2,1-3H3,(H,22,26)

InChI Key

QBDMSRDFZMFARG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C2=CC3=C(N21)C=CO3)C(C)C(=O)NC(C)CCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide
Reactant of Route 2
2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide
Reactant of Route 3
2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide
Reactant of Route 4
2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide
Reactant of Route 5
2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide

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